4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with a unique structure that includes a bromine atom, a methyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields of the desired product. The reaction conditions are optimized to ensure purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound .
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Comparison: Compared to these similar compounds, 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
4-bromo-1-methylpyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-6-2-3-11-8(10)5(6)4-7(12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
ZMDLRIDSFXDYMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=NC=C2)Br |
Origin of Product |
United States |
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